PD173212

Description

Propriétés

IUPAC Name |

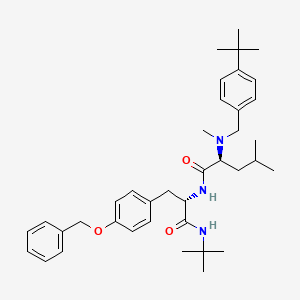

(2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42)/t33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDHMGROXQUFNR-HEVIKAOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432752 | |

| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217171-01-2 | |

| Record name | PD-173212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217171012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-173212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UUP5FPKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to the FGFR Inhibitor PD173074

Note to the reader: Initial research indicates a potential confusion in the query between PD173212 , an N-type voltage-gated calcium channel blocker, and PD173074 , a well-characterized, potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR). The detailed request for information on signaling pathways, quantitative data, and experimental protocols aligns with the extensive research available for the FGFR inhibitor. Therefore, this technical guide will focus on the mechanism of action of PD173074 .

Core Mechanism of Action

PD173074 is a potent and selective, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1 and FGFR3.[1][2][3] By binding to the ATP-binding cleft of the FGFR kinase domain, PD173074 blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades.[4][5] This targeted inhibition ultimately interferes with critical cellular processes such as proliferation, differentiation, migration, and angiogenesis, which are often dysregulated in various cancers and developmental disorders.[6][7][8]

Quantitative Pharmacological Data

The inhibitory activity of PD173074 has been quantified across various kinases and cellular models. The following table summarizes key inhibitory concentrations (IC50) and binding affinities (Ki).

| Target | IC50 Value | Ki Value | Notes |

| FGFR1 | ~21.5-25 nM | ~40 nM | Potent, ATP-competitive inhibition.[4][5][9][10] |

| FGFR3 | ~5 nM | N/A | Highly potent inhibition.[3][10] |

| VEGFR2 | ~100-200 nM | N/A | Also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2.[4][5][9] |

| PDGFR | >17,600 nM | N/A | Demonstrates high selectivity over Platelet-Derived Growth Factor Receptor.[10] |

| c-Src | >19,800 nM | N/A | Highly selective over the non-receptor tyrosine kinase c-Src.[10] |

| EGFR, InsR | >50,000 nM | N/A | Negligible activity against Epidermal Growth Factor Receptor and Insulin Receptor.[10] |

Signaling Pathways Modulated by PD173074

PD173074 primarily disrupts the canonical FGFR signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes, leading to the autophosphorylation of its intracellular tyrosine kinase domains. This creates docking sites for adaptor proteins like FRS2, which in turn activate major downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways. PD173074's inhibition of the initial autophosphorylation step effectively blocks these subsequent signaling events.

References

- 1. PD 173074 [bio-gems.com]

- 2. PD 173074 | FGFR | Tocris Bioscience [tocris.com]

- 3. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain | The EMBO Journal [link.springer.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rndsystems.com [rndsystems.com]

what is the target of PD173212

An In-depth Technical Guide to the Molecular Target of PD173212

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule antagonist of the N-type voltage-gated calcium channel, also known as CaV2.2. This channel plays a pivotal role in neuronal signaling, particularly in the presynaptic release of neurotransmitters. By blocking CaV2.2, this compound effectively modulates neuronal excitability and synaptic transmission, making it a valuable tool for research in pain, epilepsy, and other neurological disorders. This guide provides a comprehensive overview of the molecular target of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Primary Molecular Target: N-type Voltage-Gated Calcium Channel (CaV2.2)

The principal molecular target of this compound is the alpha-1B subunit (α1B) of the N-type voltage-gated calcium channel (CaV2.2). This subunit forms the ion-conducting pore and contains the voltage sensor and binding sites for various modulators. N-type calcium channels are predominantly expressed in the central and peripheral nervous systems, where they are concentrated in presynaptic nerve terminals.

Mechanism of Action

This compound acts as a direct blocker of the CaV2.2 channel pore. Upon depolarization of the neuronal membrane, these channels open, allowing an influx of calcium ions (Ca²⁺). This influx is a critical step in the cascade of events leading to the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. By binding to the CaV2.2 channel, this compound inhibits this calcium influx, thereby reducing neurotransmitter release and dampening neuronal signaling.

Quantitative Data

The potency and selectivity of this compound have been quantified using various in vitro assays. The following tables summarize the key pharmacological data.

| Parameter | Value | Assay | Reference |

| IC₅₀ | 36 nM | IMR-32 neuroblastoma cell-based calcium flux assay | [1] |

| IC₅₀ | 74 nM | Whole-cell voltage-clamp on recombinant B-class (N-type) calcium channels | [2] |

Table 1: Potency of this compound against the N-type Calcium Channel.

| Target | Activity | Comment | Reference |

| N-type (CaV2.2) Calcium Channels | Potent Blocker | Primary target of this compound. | [1][2] |

| L-type Calcium Channels | Low to no activity | Demonstrates selectivity over other calcium channel subtypes. | [2] |

| Neuronal Na⁺ Channels | Low to no activity | High selectivity against sodium channels. | [2] |

| Neuronal K⁺ Channels | Low to no activity | High selectivity against potassium channels. | [2] |

Table 2: Selectivity Profile of this compound.

Signaling Pathway

The blockade of CaV2.2 channels by this compound directly interferes with the initial steps of synaptic transmission. The following diagram illustrates the signaling pathway affected by this compound.

References

Navigating the Fibroblast Growth Factor Receptor Pathway: A Technical Guide to the Potent Inhibitor PD173074

A Note on Compound Identification: This guide focuses on the well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD173074. It is important to note that the compound PD173212 is primarily recognized in scientific literature as a selective N-type voltage-sensitive calcium channel blocker and is not established as an FGFR inhibitor. It is presumed that the intended subject of this technical guide was the potent FGFR inhibitor PD173074, and as such, the following information pertains to this compound.

This technical guide provides a comprehensive overview of the small molecule inhibitor PD173074 and its interaction with the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Core Concepts: PD173074 as a Selective FGFR Inhibitor

PD173074 is a potent and selective, ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases, with particular efficacy against FGFR1 and FGFR3.[1] It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By competing with ATP for binding within the kinase domain, PD173074 effectively blocks the autophosphorylation of the receptor. This action prevents the initiation of downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, and survival.[2] Its high potency and selectivity have made it a valuable tool in elucidating the multifaceted roles of FGF signaling in both normal physiological functions and in pathological conditions, including cancer.[2][3]

Quantitative Inhibitory Profile of PD173074

The inhibitory activity of PD173074 has been extensively quantified across a range of kinases and in various cellular models. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) that underscore its potency and selectivity.

| Target Kinase | IC50 (nM) | Reference(s) |

| FGFR1 | 21.5 - 25 | [1][4] |

| FGFR3 | 5 | [1] |

| VEGFR2 | ~100 | [1] |

| PDGFR | 17600 | |

| c-Src | 19800 | |

| EGFR | >50000 | |

| InsR | >50000 |

Table 1: In Vitro Kinase Inhibition by PD173074. This table presents the half-maximal inhibitory concentrations (IC50) of PD173074 against a panel of purified receptor tyrosine kinases.

| Parameter | Value (nM) | Reference(s) |

| Ki for FGFR1 | ~40 | [1] |

Table 2: Binding Affinity of PD173074. This table indicates the inhibitor constant (Ki) of PD173074 for FGFR1, reflecting its high binding affinity.

| Cell Line | IC50 (nM) | Reference(s) |

| NCI-H1581 | 12.25 | [1] |

| KG-1 | 51.29 | [1] |

| MFM-223 | 215.76 | [1] |

| KMS11 (FGFR3-expressing) | <20 | [1] |

| KMS18 (FGFR3-expressing) | <20 | [1] |

Table 3: Cellular Proliferation Inhibition by PD173074. This table showcases the IC50 values of PD173074 in various cancer cell lines, demonstrating its anti-proliferative effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of PD173074.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 value of PD173074 against a purified FGFR kinase using a radiometric assay, which is often considered the gold standard for its direct measurement of phosphorylation.[5][6][7]

Objective: To quantify the concentration of PD173074 required to inhibit 50% of the enzymatic activity of a specific FGFR isoform.

Materials:

-

Recombinant human FGFR1 or FGFR3 kinase domain

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, 0.2 mM sodium orthovanadate

-

Substrate: Poly(Glu, Tyr) 4:1 random copolymer (750 µg/mL)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Non-radiolabeled ATP

-

PD173074 stock solution (in DMSO)

-

96-well filter plates

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of PD173074 in DMSO. Further dilute these stock solutions in the Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1% to avoid solvent-induced inhibition.

-

Reaction Setup: In a 96-well plate, combine the following components in a total volume of 100 µL:

-

Kinase Assay Buffer

-

750 µg/mL Poly(Glu, Tyr) substrate

-

Varying concentrations of PD173074 or vehicle control (DMSO in assay buffer)

-

60-75 ng of recombinant FGFR enzyme

-

-

Pre-incubation: Gently mix the components and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 5 µM ATP.

-

Incubation: Incubate the plate at 25°C for 10 minutes.

-

Termination of Reaction: Stop the reaction by adding an equal volume of 10% TCA to precipitate the substrate.

-

Substrate Capture: Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.5% TCA to remove unincorporated [γ-³²P]ATP.

-

Quantification: After drying the filter plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]

Cell Proliferation Assay (WST-1 Method)

This protocol outlines a colorimetric assay to measure the effect of PD173074 on the proliferation of cancer cell lines.[8]

Objective: To determine the IC50 of PD173074 on the viability and proliferation of FGFR-dependent cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SW780, a bladder cancer cell line with an FGFR3 fusion)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PD173074 stock solution (in DMSO)

-

WST-1 cell proliferation reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of PD173074 in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of PD173074 or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours, or until a visible color change is observed.

-

Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the PD173074 concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

Diagrams are indispensable tools for conceptualizing complex biological systems and experimental procedures. The following visualizations were created using the DOT language for Graphviz.

Figure 1: Simplified schematic of the major FGFR signaling pathways.

Figure 2: Mechanism of ATP-competitive inhibition by PD173074.

Figure 3: Experimental workflow for an in vitro radiometric kinase assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The FGFR1 inhibitor PD173074 induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. revvity.com [revvity.com]

- 8. researchgate.net [researchgate.net]

The Role of Fibroblast Growth Factor Receptor Inhibition in Neuroscience Research: A Technical Guide to PD173074

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This document focuses on the potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor PD173074 . The initial query referenced PD173212; however, extensive literature review indicates that this compound is a potent N-type voltage-gated calcium channel blocker with an IC50 of 36 nM, and is not an FGFR inhibitor.[1] It is highly probable that the intended compound of interest for its role as an FGFR inhibitor in neuroscience is PD173074, a compound with a similar nomenclature root and extensive documentation in this context. This guide will proceed with a comprehensive overview of PD173074.

Introduction to FGFR Signaling in the Central Nervous System

Fibroblast Growth Factors (FGFs) and their corresponding receptors (FGFRs) are crucial signaling systems in the development, maintenance, and repair of the central nervous system (CNS).[2] This intricate network plays a vital role in neurogenesis, axon growth, neuronal differentiation, and survival.[2] The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating a cascade of downstream intracellular signaling. Key pathways activated by FGFRs include the RAS-MAPK-ERK and PI3K-AKT pathways, which are fundamental to cell proliferation, survival, and differentiation.[3][4] Given their significant role in neural function, the pharmacological inhibition of FGFRs with small molecules like PD173074 provides a powerful tool to investigate fundamental neurobiological processes and explore therapeutic strategies for neurological disorders.

PD173074: A Potent and Selective FGFR Inhibitor

PD173074 is a potent, ATP-competitive inhibitor of FGFR1 and FGFR3.[5][6][7] Its mechanism of action involves binding to the ATP-binding pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and subsequently blocks downstream signaling.[3] This inhibition is reversible and has been shown to be highly selective for FGFRs over other receptor tyrosine kinases, making it a valuable tool for targeted research.[3][8]

Quantitative Data: Potency and Selectivity

The inhibitory activity of PD173074 has been characterized across a range of kinases, demonstrating its high potency and selectivity for FGFRs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| FGFR1 | ~21.5 - 25 | [5][6][8][9][10] |

| FGFR3 | 5 | [5][6] |

| VEGFR2 | ~100 | [5][6][8] |

| PDGFR | >17,600 | [3][5][6] |

| c-Src | >19,800 | [3][5][6] |

| EGFR | >50,000 | [3][5][6] |

| InsR | >50,000 | [3][5][6] |

| MEK | >50,000 | [3][5][6] |

| PKC | >50,000 | [3][5][6] |

Cellular Activity:

| Cellular Process | IC50 (nM) | Reference |

| FGFR1 Autophosphorylation | 1 - 5 | [3][9] |

| FGFR3 Autophosphorylation | ~5 | [3] |

| VEGFR2 Autophosphorylation | 100 - 200 | [3][8] |

| FGF-2 induced granule neuron survival | 8 - 12 | [3][8] |

| FGF-2 induced neurite outgrowth | 22 | [3][9] |

Applications of PD173074 in Neuroscience Research

PD173074 has been instrumental in elucidating the role of FGFR signaling in various neural cell types and processes.

Regulation of Oligodendrocyte Development

In the oligodendrocyte lineage, FGF-2 signaling through FGFRs influences migration, proliferation, and differentiation.[11] Studies have shown that PD173074 effectively antagonizes the effects of FGF-2 on the proliferation and differentiation of oligodendrocyte progenitors in culture.[11] Nanomolar concentrations of PD173074 are sufficient to inhibit FGF-2-mediated proliferation in a dose-dependent and non-toxic manner, without affecting proliferation induced by platelet-derived growth factor (PDGF).[11] This specificity highlights the utility of PD173074 in dissecting the distinct roles of different growth factor signaling pathways in oligodendrocyte biology.

Antagonism of Neurotrophic and Neurotropic Effects

Basic fibroblast growth factor (FGF-2) is known to promote the survival and neurite outgrowth of various neurons.[12] PD173074 has been shown to potently and selectively antagonize these neurotrophic and neurotropic actions of FGF-2.[12] For instance, nanomolar concentrations of PD173074 can prevent the FGF-2-supported survival of cerebellar granule neurons under serum and potassium deprivation.[12] Notably, PD173074 is approximately 1,000-fold more potent than the older FGFR inhibitor, SU5402, in this context.[12]

Inhibition of Stem Cell Differentiation

FGFR signaling is a key regulator of pluripotency and differentiation in stem cells. PD173074 has been used to investigate these processes. For example, it can suppress the differentiation of mouse embryonic stem cells and help maintain their undifferentiated state.[7] It also blocks the neural differentiation of mouse embryonic stem cells, further cementing the role of FGFR signaling in directing cell fate decisions in the developing nervous system.[7]

Signaling Pathways and Experimental Workflows

FGFR Signaling Cascade and Point of Inhibition by PD173074

The binding of an FGF ligand to its receptor triggers a cascade of intracellular events. The diagram below illustrates the canonical FGFR signaling pathway and the mechanism of inhibition by PD173074.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Fibroblast Growth Factor Signalling in the Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 5. PD 173074 | FGFR | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. stemcell.com [stemcell.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by PD173074 in oligodendrocyte-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

PD173212: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173212 is a potent, ATP-competitive, and selective dual inhibitor of Src family kinases and Bcr-Abl tyrosine kinase. Its ability to target these key signaling molecules, which are frequently dysregulated in various malignancies, has made it a valuable tool in cancer research. This technical guide provides an in-depth overview of the application of this compound in cancer cell line studies, summarizing its effects, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.

Data Presentation: Effects of this compound on Cancer Cell Lines

The following table summarizes the quantitative effects of this compound on various cancer cell lines as reported in preclinical research. This data provides a comparative overview of its potency and cellular effects.

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Concentration | Observed Effect |

| K562 | Chronic Myelogenous Leukemia | Cell Viability | Inhibition of proliferation | ~5 nM | Potent inhibition of Bcr-Abl positive cells |

| Ba/F3-p210 | Pro-B Cell Leukemia | Cell Viability | Inhibition of proliferation | ~2 nM | Strong inhibition of Bcr-Abl expressing cells |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | Inhibition of proliferation | 1-5 µM | Inhibition of Src activity and cell growth |

| 4T1 | Murine Breast Cancer | Cell Viability | Inhibition of proliferation | Not specified | Upregulation of PD-L1 expression[1] |

| NCI-H460 | Non-Small Cell Lung Cancer | Cell Viability | Growth Inhibition | Not specified | Combination with Thiacremonone (B1207002) enhances apoptosis[2] |

| A549 | Non-Small Cell Lung Cancer | Cell Viability | Growth Inhibition | Not specified | Combination with Thiacremonone enhances apoptosis[2] |

| H1299 | Non-Small Cell Lung Cancer | Apoptosis Assay | Caspase-3/7 Activation | 27 µM (of a different peptide) | Induction of apoptosis[3] |

| H1437 | Non-Small Cell Lung Cancer | Apoptosis Assay | Caspase-3/7 Activation | 27 µM (of a different peptide) | Induction of apoptosis[3] |

| Ovarian Carcinoma Cell Lines | Ovarian Cancer | Clonogenic Assay | Inhibition of survival | 0.4-3.4 nM (for Paclitaxel) | Demonstrates range of IC50 values in cancer cells[4] |

Core Signaling Pathway Targeted by this compound

This compound primarily exerts its anti-cancer effects by inhibiting the Src and Bcr-Abl tyrosine kinases. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the core signaling cascade affected by this compound.

Caption: Inhibition of Src and Bcr-Abl by this compound blocks downstream STAT3 and MAPK/ERK signaling.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in cancer cell lines are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.[5]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of proteins in the signaling pathways affected by this compound.[7][8][9]

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of this compound on a cancer cell line.

Caption: A typical experimental workflow for studying the effects of this compound on cancer cells.

References

- 1. Drug-induced PD-L1 expression and cell stress response in breast cancer cells can be balanced by drug combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced cell growth inhibition by thiacremonone in paclitaxel-treated lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ijbs.com [ijbs.com]

- 7. origene.com [origene.com]

- 8. benchchem.com [benchchem.com]

- 9. blog.championsoncology.com [blog.championsoncology.com]

The Biological Activity of PD173074: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of the biological activity of PD173074, a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). While initial inquiries may have referenced PD173212, a selective N-type voltage-sensitive calcium channel (VSCC) blocker, the preponderance of evidence in the context of oncogenic signaling pathways points to a likely interest in PD173074. This guide will focus exclusively on the well-documented activities of PD173074.

PD173074 primarily targets FGFR1 and FGFR3, with secondary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its mechanism of action involves competitive inhibition of ATP binding to the kinase domain of these receptors, leading to the suppression of downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis. This guide details the quantitative inhibitory activity of PD173074, provides comprehensive protocols for key experimental assays, and visualizes the affected signaling pathways and experimental workflows.

Mechanism of Action and Target Profile

PD173074 is a pyrido[2,3-d]pyrimidine (B1209978) derivative that functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary targets are members of the Fibroblast Growth Factor Receptor family, with a notable potency against FGFR1 and FGFR3. It also demonstrates significant inhibitory activity against VEGFR2. The selectivity of PD173074 is a key feature, with substantially lower activity against other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Src, Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), MEK, and PKC.

Quantitative Inhibitory Activity

The inhibitory potency of PD173074 has been characterized through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) provide a quantitative measure of its activity against a panel of kinases.

| Target | IC50 (nM) | Ki (nM) | Notes |

| FGFR1 | 21.5 - 25 | ~40 | Potent, ATP-competitive inhibition. Also inhibits autophosphorylation with an IC50 of 1-5 nM. |

| FGFR3 | 5 | - | High potency, particularly against mutated and overexpressed forms found in various cancers. Inhibits autophosphorylation with an IC50 of ~5 nM. |

| VEGFR2 | ~100 - 200 | - | Significant secondary target, contributing to anti-angiogenic effects. Inhibits autophosphorylation with an IC50 of 100-200 nM. |

| PDGFR | 17,600 | - | Demonstrates high selectivity for FGFRs over PDGFR. |

| c-Src | 19,800 | - | Exhibits weak inhibition, highlighting its specificity. |

| EGFR | >50,000 | - | Essentially inactive at concentrations that potently inhibit FGFRs. |

| InsR | >50,000 | - | No significant inhibition observed. |

| MEK | >50,000 | - | Does not target the downstream MAPK pathway directly. |

| PKC | >50,000 | - | Highly selective against this serine/threonine kinase. |

Table 1: Summary of the in vitro inhibitory activity of PD173074 against a panel of kinases.

Cellular Activity

In cell-based assays, PD173074 effectively inhibits FGF-stimulated cell proliferation and survival. It has been shown to induce apoptosis in cancer cell lines that are dependent on FGFR signaling. For instance, in multiple myeloma (MM) cell lines expressing activating mutations of FGFR3, PD173074 reduces cell viability with IC50 values of less than 20 nM.[1] It also blocks the proliferation of gastric cancer cells and inhibits the survival of granule neurons stimulated with FGF-2 with an IC50 of 12 nM.[2][3]

Signaling Pathways

PD173074 exerts its biological effects by inhibiting the downstream signaling cascades initiated by FGFR activation. The primary pathways affected are the RAS-MAPK and the PI3K-AKT pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of PD173074.

In Vitro Kinase Inhibition Assay

This protocol outlines the procedure to determine the IC50 value of PD173074 against a specific FGFR isoform.

Materials:

-

Recombinant human FGFR1 or FGFR3 kinase domain

-

Kinase Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl2, 0.2 mM sodium orthovanadate

-

Substrate: Poly(Glu, Tyr) 4:1, 750 µg/mL

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

PD173074 stock solution (in DMSO)

-

30% Trichloroacetic acid (TCA)

-

15% TCA

-

Glass-fiber filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of PD173074 in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 25 µL of the diluted PD173074 or vehicle (DMSO) control.

-

Add 25 µL of the FGFR enzyme solution (60-75 ng of enzyme per well).

-

Add 25 µL of the substrate solution.

-

Initiate the kinase reaction by adding 25 µL of [γ-³²P]ATP solution (final concentration 5 µM).

-

Incubate the plate at 25°C for 10 minutes.

-

Terminate the reaction by adding 50 µL of 30% TCA.

-

Transfer the reaction mixture to glass-fiber filter mats.

-

Wash the filter mats three times with 15% TCA.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of PD173074 relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This protocol describes the use of an MTT assay to assess the effect of PD173074 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., KMS11, a multiple myeloma cell line with an activating FGFR3 mutation)

-

Complete culture medium

-

PD173074 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of PD173074 in culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of PD173074 or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of p-ERK

This protocol details the detection of phosphorylated ERK (p-ERK) in response to PD173074 treatment as a measure of FGFR pathway inhibition.

Materials:

-

Cancer cell line of interest

-

Serum-free culture medium

-

PD173074

-

FGF2 (or other appropriate FGF ligand)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of PD173074 or vehicle for 1-2 hours.

-

Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of p-ERK.

In Vivo Activity

PD173074 has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Xenograft Tumor Growth Inhibition

In nude mice bearing xenografts of cancer cells with aberrant FGFR signaling (e.g., FGFR3-mutant multiple myeloma or FGFR1-amplified lung cancer), administration of PD173074 has been shown to inhibit tumor growth.

| Animal Model | Cell Line/Tumor Type | Dosage and Administration | Outcome |

| Nude Mice | KMS11 (MM) | 1-2 mg/kg/day, intraperitoneal (i.p.) or oral (p.o.) | Significant delay in tumor growth and increased survival.[2] |

| Nude Mice | H-510 (SCLC) | 2 mg/kg/day, p.o. | Blocked tumor growth, comparable to cisplatin, and increased median survival.[2] |

| Swiss Webster Mice | Corneal Angiogenesis | 1-2 mg/kg/day, i.p. | Effectively blocked FGF- and VEGF-induced angiogenesis.[2] |

| 4T1 Tumor-bearing Mice | 4T1 (Breast Cancer) | Not specified | Inhibited tumor growth, reduced microvessel density, and impaired lung metastasis. |

Table 2: Summary of in vivo efficacy of PD173074 in xenograft models.

General Protocol for a Xenograft Study

Procedure:

-

Tumor cells are implanted subcutaneously into the flank of immunocompromised mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

PD173074 is administered daily via intraperitoneal injection or oral gavage at the desired dose.

-

Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blotting for target engagement).

Conclusion

PD173074 is a potent and selective inhibitor of FGFR1 and FGFR3, with additional activity against VEGFR2. It effectively blocks the downstream RAS-MAPK and PI3K-AKT signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on FGFR signaling. Its efficacy has been demonstrated in both in vitro and in vivo preclinical models, highlighting its potential as a therapeutic agent for cancers with aberrant FGFR activation. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of the biological activities of PD173074.

References

In Vivo Efficacy of PD173074 (PD173212) in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173074 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant anti-tumor activity in a variety of preclinical murine cancer models. This technical guide provides a comprehensive overview of the in vivo efficacy of PD173074, detailing its mechanism of action, experimental protocols, and quantitative outcomes from key studies. The information presented herein is intended to support researchers and drug development professionals in the design and interpretation of in vivo studies involving FGFR inhibitors.

Mechanism of Action: FGFR Signaling Inhibition

PD173074 competitively binds to the ATP-binding pocket of the FGFR tyrosine kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. The primary signaling cascades inhibited by PD173074 include the Ras-Raf-MEK-ERK (MAPK), PI3K-Akt, and JAK-STAT pathways.[1][2] By blocking these pathways, PD173074 effectively inhibits tumor cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway and Inhibition by PD173074

References

PD173212: A Technical Guide to its Ion Channel Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD173212 is a potent and selective antagonist of the N-type (CaV2.2) voltage-gated calcium channel (VGCC). This document provides a comprehensive overview of the selectivity profile of this compound over other ion channels, based on available preclinical data. It includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing ion channel function, and a discussion of the signaling pathways modulated by the blockade of N-type calcium channels.

Introduction

Voltage-gated calcium channels are crucial for a variety of physiological processes, including neurotransmission, muscle contraction, and hormone secretion. The CaV2.2, or N-type, calcium channel is predominantly located at presynaptic nerve terminals and plays a pivotal role in the release of neurotransmitters. Its involvement in pain signaling pathways has made it a significant target for the development of novel analgesics. This compound has emerged as a selective blocker of this channel, demonstrating potential therapeutic value. Understanding its selectivity profile is critical for predicting its efficacy and potential off-target effects.

Quantitative Selectivity Profile

This compound exhibits high affinity and selectivity for the N-type (CaV2.2) calcium channel. While comprehensive screening data against a wide panel of ion channels is not extensively published, the available information indicates a favorable selectivity profile.

| Target Ion Channel | Assay Type | Cell Line | IC50 / Inhibition | Reference |

| N-type (CaV2.2) Voltage-Sensitive Calcium Channel | Radioligand Binding Assay | IMR-32 | 36 nM | [1](--INVALID-LINK--) |

| Recombinant N-type (CaV2.2) Calcium Currents | Whole-Cell Voltage-Clamp | Not Specified | ~74 nM (~78% inhibition) | [2](--INVALID-LINK--) |

| L-type Calcium Channels | Not Specified | Not Specified | High selectivity over L-type | [2](--INVALID-LINK--) |

| Neuronal Sodium (NaV) Channels | Not Specified | Not Specified | Minimal effect | [2](--INVALID-LINK--) |

| Neuronal Potassium (KV) Channels | Not Specified | Not Specified | Minimal effect | [2](--INVALID-LINK--) |

Note: While qualitative statements regarding selectivity against L-type calcium channels and neuronal sodium and potassium channels are available, specific IC50 or Ki values from broad panel screens are not publicly detailed. Further independent characterization is recommended to fully elucidate the selectivity profile.

Experimental Protocols

The characterization of the selectivity profile of ion channel modulators like this compound predominantly relies on electrophysiological techniques, specifically the patch-clamp method. Radioligand binding assays are also employed to determine the affinity of the compound for its target.

Whole-Cell Patch-Clamp Electrophysiology for CaV2.2 Inhibition

This method directly measures the ion flow through the channel in the membrane of a single cell.

Objective: To determine the concentration-dependent inhibition of CaV2.2 channel currents by this compound.

Cell Preparation:

-

HEK293 cells stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ-1 subunits) are cultured under standard conditions.

-

Cells are passaged upon reaching 70-80% confluency and plated onto glass coverslips 24-48 hours prior to recording.

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

CaV2.2 currents are elicited by a depolarizing voltage step to +10 mV for 200 ms.

-

A baseline current is established before the application of this compound.

-

This compound is applied at increasing concentrations via the perfusion system.

-

The steady-state block at each concentration is measured, and the data are fitted to a Hill equation to determine the IC50 value.

Radioligand Binding Assay for CaV2.2 Affinity

This assay measures the ability of this compound to displace a known radiolabeled ligand that binds to the N-type calcium channel.

Objective: To determine the binding affinity (Ki) of this compound for the CaV2.2 channel.

Materials:

-

Membrane preparations from IMR-32 human neuroblastoma cells, which endogenously express N-type calcium channels.

-

Radioligand: [¹²⁵I]ω-conotoxin GVIA.

-

Binding Buffer: 50 mM HEPES, pH 7.4.

-

This compound at various concentrations.

Procedure:

-

IMR-32 cell membranes are incubated with a fixed concentration of [¹²⁵I]ω-conotoxin GVIA and varying concentrations of this compound.

-

The incubation is carried out at room temperature for a specified time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold binding buffer.

-

The amount of radioactivity retained on the filters is quantified using a gamma counter.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled ω-conotoxin GVIA.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct blockade of the CaV2.2 ion channel pore, which inhibits the influx of calcium into the presynaptic terminal upon depolarization. This reduction in intracellular calcium concentration has significant downstream effects on neurotransmitter release and subsequent signaling cascades.

Inhibition of Neurotransmitter Release

N-type calcium channels are critical for the fusion of synaptic vesicles with the presynaptic membrane, a process required for the release of various neurotransmitters, including glutamate (B1630785) and substance P, which are key mediators of pain transmission. By blocking CaV2.2 channels, this compound effectively reduces the release of these pronociceptive neurotransmitters into the synaptic cleft, thereby dampening the transmission of pain signals.

Potential Modulation of CREB Signaling

Calcium influx through voltage-gated calcium channels can activate various intracellular signaling cascades, including those leading to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). CREB plays a role in neuronal plasticity and gene expression. While direct studies on the effect of this compound on CREB are lacking, it is plausible that by reducing calcium entry through CaV2.2 channels, this compound could indirectly modulate CREB-dependent gene expression in neuronal populations where these channels are a significant source of calcium for this pathway. Stronger depolarizations that recruit CaV2 channels have been shown to lead to CREB phosphorylation. Therefore, blockade of these channels would be expected to attenuate this signaling response.

Conclusion

This compound is a highly selective N-type voltage-gated calcium channel blocker. The available data demonstrates its potent inhibitory activity at the CaV2.2 channel with minimal effects on other tested ion channels, suggesting a favorable therapeutic window. Its primary mechanism of action, the inhibition of presynaptic calcium influx and subsequent neurotransmitter release, provides a strong rationale for its investigation in conditions characterized by neuronal hyperexcitability, such as chronic pain. Further studies to delineate a more comprehensive quantitative selectivity profile and to explore its impact on downstream signaling pathways in various neuronal subtypes will be valuable in fully understanding its therapeutic potential and safety profile.

References

Methodological & Application

Application Notes and Protocols for PD173212 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173212 is a potent and selective antagonist of N-type (Cav2.2) voltage-gated calcium channels (VGCCs), demonstrating an IC₅₀ of 36 nM in IMR-32 neuroblastoma cells.[1][2] N-type calcium channels are primarily located on nerve terminals and are crucial for neurotransmitter release.[3][4] However, the role of calcium signaling in various cellular processes, including proliferation and apoptosis, is a subject of ongoing research in various cell types, including cancer cell lines.[5][6] Altered expression of VGCCs has been observed in several cancers, suggesting their potential as therapeutic targets.[1][2]

These application notes provide a detailed framework for utilizing this compound in a cell culture setting to investigate its effects on cell viability and intracellular calcium dynamics. The protocols provided are representative and can be adapted to specific cell lines and experimental questions.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 36 nM | IMR-32 | [1][2] |

| Mechanism of Action | Selective N-type voltage-sensitive calcium channel (VSCC) blocker | - | [1][2] |

Signaling Pathway

Blockade of N-type voltage-gated calcium channels by this compound inhibits the influx of extracellular calcium into the cell. This reduction in intracellular calcium can modulate a variety of downstream signaling pathways that are dependent on calcium as a second messenger. These pathways can influence critical cellular processes such as gene expression, proliferation, and apoptosis.

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for maintaining cell cultures and treating them with this compound. Specific media and conditions will vary depending on the cell line.

Materials:

-

Cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound stock solution (dissolved in DMSO)

-

Cell culture flasks, plates, and other sterile consumables

Procedure:

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Passage cells before they reach confluency to maintain exponential growth.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO. For example, a 10 mM stock can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: The day before treatment, trypsinize and count the cells. Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Treatment: On the day of the experiment, prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration in the medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

-

Cells seeded and treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Intracellular Calcium Influx Assay

This protocol describes how to measure changes in intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator such as Fluo-4 AM.

Materials:

-

Cells seeded in a black, clear-bottom 96-well plate

-

Fluo-4 AM calcium indicator

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Pluronic F-127 (optional, to aid in dye loading)

-

Probenecid (optional, to prevent dye leakage)

-

This compound

-

A depolarizing agent (e.g., high concentration of KCl)

-

Fluorescence microplate reader with bottom-read capabilities and appropriate filters (Ex/Em ~490/525 nm)

Procedure:

-

Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) can be included to improve dye solubility and cell loading. Probenecid (1-2.5 mM) can also be added to inhibit anion transporters and reduce dye leakage.

-

Remove the growth medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

Compound Incubation: Add this compound at various concentrations to the wells and incubate for a desired period (e.g., 15-30 minutes) at room temperature in the dark.

-

Measurement of Calcium Influx: Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject a depolarizing stimulus (e.g., a high concentration of KCl, final concentration ~50-100 mM) into each well to open voltage-gated calcium channels.

-

Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates calcium influx.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the peak fluorescence intensity following depolarization compared to the vehicle-treated control.

Experimental Workflow Visualization

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Calcium channels as pharmacological targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. content.abcam.com [content.abcam.com]

- 5. wjgnet.com [wjgnet.com]

- 6. High expression of N-type calcium channel indicates a favorable prognosis in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of PD173212 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of PD173212 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective N-type voltage-gated calcium channel (Cav2.2) blocker. Accurate preparation of stock solutions is critical for ensuring reproducible results in preclinical research and drug discovery. This protocol outlines the necessary materials, calculations, and step-by-step procedures for dissolving this compound in DMSO, along with recommendations for storage and handling to maintain its stability and integrity.

Introduction

This compound is a small molecule inhibitor of N-type voltage-gated calcium channels, which play a crucial role in neurotransmission and pain signaling. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but exhibits excellent solubility in organic solvents like DMSO. Preparing a concentrated stock solution in DMSO allows for convenient and accurate dilution into aqueous buffers or cell culture media for various in vitro and in vivo experimental applications. This protocol provides a standardized procedure to ensure the consistent and reliable preparation of this compound stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its solution in DMSO.

| Parameter | Value | Reference(s) |

| Molecular Weight | 599.85 g/mol | [1][2] |

| Solubility in DMSO | 100 mM | [3] |

| Recommended Stock Concentrations | 1 mM, 5 mM, 10 mM | [1] |

| Storage of Solid Compound | Room Temperature | [2] |

| Storage of Stock Solution | -20°C | [2] |

| Long-term Stability of Stock Solution | ≥ 4 years at -20°C | [2] |

Experimental Protocol

This protocol details the materials and methods required to prepare a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other desired concentrations.

Materials

-

This compound powder (purity ≥95%)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure

3.2.1. Calculating the Required Mass of this compound

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L * 0.001 L * 599.85 g/mol * 1000 mg/g = 5.9985 mg

3.2.2. Step-by-Step Reconstitution

-

Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a fume hood or on a weighing paper.

-

Transfer: Transfer the weighed powder into a sterile amber glass vial or a clear vial that will be protected from light.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For example, for 5.9985 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Aliquoting: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots of the this compound stock solution at -20°C for long-term storage.[2]

Handling and Use in Cell Culture

When using the this compound stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects; however, primary cells may be more sensitive, and a final DMSO concentration of 0.1% or lower is recommended.

To prepare a working solution, the DMSO stock should be diluted in an appropriate aqueous buffer or cell culture medium. It is advisable to add the DMSO stock solution dropwise to the aqueous solution while gently mixing to prevent precipitation of the compound. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway affected by this compound and the experimental workflow for preparing the stock solution.

Caption: this compound inhibits N-type calcium channel activity.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for PD173074 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in various in vitro assays. This document includes recommended working concentrations, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

PD173074 is a small molecule inhibitor that selectively targets the ATP-binding domain of FGFRs, primarily FGFR1 and FGFR3, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways. It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its high potency and selectivity make it a valuable tool for studying the role of FGFR signaling in physiological and pathological processes, including cancer.

Quantitative Data Summary

The following table summarizes the effective concentrations of PD173074 in various in vitro applications based on published literature. These concentrations should be used as a starting point, and optimal concentrations may vary depending on the specific cell line, assay conditions, and experimental goals.

| Assay Type | Cell Line/System | Target | Working Concentration | IC50 | Reference |

| Kinase Assay | Cell-free | FGFR1 | ~25 nM | 21.5 nM | [1][2][3][4] |

| Cell-free | FGFR3 | 5 - 25 nM | 5 nM | [5][6] | |

| Cell-free | VEGFR2 | 100 - 200 nM | ~100 nM | [1][2][3][4][7] | |

| Cell Viability/Proliferation | KMS11, KMS18 (Multiple Myeloma) | FGFR3 | <20 nM | <20 nM | [2][5] |

| NCI-H1581 (Lung Cancer) | - | - | 12.25 nM | [1] | |

| KG-1 (AML) | - | - | 51.29 nM | [1] | |

| MFM-223 (Breast Cancer) | - | - | 215.76 nM | [1] | |

| Rat Chondrosarcoma (RCS) | FGFR | 15 - 20 nM | - | [8] | |

| RT112 (Bladder Cancer) | - | - | IC50 not specified, used at 50 nM & 1 µM | [3] | |

| SUM185PE (Breast Cancer) | - | - | 20 nM | [3] | |

| FGFR Autophosphorylation Inhibition | Multiple Myeloma Cell Lines | FGFR3 | 5 - 25 nM | ~5 nM | [1][5] |

| Cell-based | FGFR1 | - | 1 - 5 nM | [3][4] | |

| Western Blot | BT549 (Breast Cancer) | RSK1 p90 (downstream of FGFR) | 0 - 10 µM (dose-dependent decrease) | - | |

| MGH-U3, RT112 (Bladder Cancer) | MYC, FGFR3 | 50 nM - 1 µM | - | [3] | |

| Functional Assays | FGF-2 induced granule neuron survival | FGFR | - | 8 - 12 nM | [2][3][4] |

| FGF-2 induced neurite outgrowth | FGFR | - | 22 nM | [2][3] |

Signaling Pathway

PD173074 inhibits the activation of FGFRs, which are key players in multiple signaling cascades that regulate cell proliferation, survival, differentiation, and migration. The primary pathways affected by FGFR inhibition are the RAS-MAPK, PI3K-AKT, and PLCγ pathways.

Caption: Inhibition of FGFR signaling by PD173074.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of PD173074 on cell viability.

Workflow:

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. PD173074 | VEGFR inhibitor | FGFR1 inhibitor | VEGFR2 inhibitor | CAS 219580-11-7 | Buy PD173074 from Supplier InvivoChem [invivochem.com]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for PD173212 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173212 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of the FGFR pathway is implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. These application notes provide a comprehensive overview of the administration of this compound and its close analog, PD173074, in preclinical mouse models of cancer. The following sections detail experimental protocols, quantitative data from in vivo studies, and visualizations of the targeted signaling pathway and experimental workflows.

While specific in vivo administration data for this compound is limited in publicly available literature, the closely related and well-characterized FGFR inhibitor, PD173074, serves as a valuable surrogate for protocol development. The data presented below is primarily based on studies involving PD173074.

Data Presentation

Table 1: Summary of PD173074 Administration in Mouse Xenograft Models

| Mouse Model Strain | Cancer Type | Administration Route | Dosage | Treatment Schedule | Observed Effects |

| Nude Mice | Mutant FGFR3-transfected NIH 3T3 cells | Intraperitoneal (i.p.) | 1-2 mg/kg/day | Daily | Inhibition of in vivo tumor growth.[1] |

| Nude Mice | KMS11 myeloma xenograft | Intraperitoneal (i.p.) | Not specified | Not specified | Delayed tumor growth and increased survival.[1] |

| Nude Mice | H-510 small cell lung cancer xenograft | Oral gavage | Not specified | Not specified | Blocked tumor growth, increased median survival.[1] |

| Nude Mice | H-69 small cell lung cancer xenograft | Not specified | Not specified | Not specified | Induced complete responses in 50% of mice.[1] |

| BALB/c Mice | 4T1 murine mammary carcinoma | Intraperitoneal (i.p.) | Not specified | Not specified | Significantly inhibited tumor growth and lung metastasis.[2] |

| Nude Mice | SW780 (FGFR3–BAIAP2L1 fusion) bladder cancer xenograft | Intraperitoneal (i.p.) | 20 mg/kg | Daily for 3 weeks | Repressed tumor growth.[3][4] |

| SCID Mice | ER10 and ER20 xenografts | Oral gavage | 50 mg/kg | 5 days a week for 4 weeks | Not specified |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of PD173074 in a Bladder Cancer Xenograft Model

This protocol is adapted from studies investigating the effect of PD173074 on bladder cancer xenografts.[3][4]

1. Materials:

-

PD173074 (or this compound)

-

Vehicle (e.g., DMSO, 15% Captisol)

-

Sterile phosphate-buffered saline (PBS)

-

Female nude mice (6-8 weeks old)

-

SW780 human bladder cancer cells

-

Matrigel

-

1 mL syringes with 27-gauge needles

-

Animal handling and restraint equipment

-

Calipers for tumor measurement

2. Xenograft Establishment:

-

Culture SW780 cells to 80-90% confluency.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor mice for tumor growth.

3. Drug Preparation and Administration:

-

Prepare a stock solution of PD173074 in a suitable solvent like DMSO.

-

On the day of administration, dilute the stock solution with a vehicle (e.g., 15% Captisol) to the final desired concentration (e.g., 20 mg/kg).

-

Administer the prepared drug solution or vehicle control intraperitoneally to the mice. The injection volume should be appropriate for the mouse's weight (typically 100-200 µL).

-

Administer the treatment daily for the duration of the study (e.g., 3 weeks).

4. Monitoring and Endpoint:

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Protocol 2: Oral Gavage Administration of PD173074 in a Breast Cancer Xenograft Model

This protocol is a general guideline based on oral administration methods used in similar in vivo studies.

1. Materials:

-

PD173074 (or this compound)

-

Vehicle (e.g., corn oil, 0.5% methylcellulose)

-

Female immunodeficient mice (e.g., NOD/SCID)

-

Human breast cancer cells (e.g., MDA-MB-231)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-